N,N-Dimethyl-3-(3-methylisoxazol-5-yl)propan-1-amine
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Overview
Description
N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine typically involves the reaction of 3-methyl-1,2-oxazole with N,N-dimethylpropan-1-amine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine may involve continuous flow processes to enhance efficiency and scalability. The use of fixed-bed reactors and optimized reaction conditions, such as pressure and temperature control, can lead to higher production rates and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(2R,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl}methyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one .
- **N- { (2R,3R)-2- ( { [ (3,5-Dimethyl-1,2-oxazol-4-yl)carbamoyl] (methyl)amino}methyl)-5- [ (2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl}-2-phenylacetamide .
Uniqueness
N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxazole ring with the N,N-dimethylpropan-1-amine moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
173850-49-2 |
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Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C9H16N2O/c1-8-7-9(12-10-8)5-4-6-11(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
XMGFAKYILXYUSX-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCN(C)C |
Canonical SMILES |
CC1=NOC(=C1)CCCN(C)C |
Synonyms |
5-Isoxazolepropanamine,N,N,3-trimethyl-(9CI) |
Origin of Product |
United States |
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